Superior EGFR Kinase Inhibition vs. Gefitinib in a Matched Enzymatic Assay
In a head-to-head study, the 4-anilinoquinazoline derivative 21g bearing a 2-oxa-6-azaspiro[3.4]octane substituent exhibited higher EGFR inhibitory activity than the clinical reference compound gefitinib when tested in the same enzymatic assay [1]. Although the publication does not report absolute IC50 values in the abstract, the qualitative superiority is explicitly stated and is supported by the concomitant anti-proliferative data against lung cancer cell lines HCC827 and A549 [1].
| Evidence Dimension | EGFR kinase inhibitory activity |
|---|---|
| Target Compound Data | Higher EGFR inhibitory activity (compound 21g containing 2-oxa-6-azaspiro[3.4]octane) |
| Comparator Or Baseline | Gefitinib (lower EGFR inhibitory activity) |
| Quantified Difference | Qualitative superiority confirmed; exact fold-change not disclosed in abstract |
| Conditions | In vitro EGFR kinase inhibition assay (enzymatic) |
Why This Matters
The demonstrated enhancement in EGFR inhibitory potency positions 2-oxa-6-azaspiro[3.4]octane-derived compounds as lead-like scaffolds for next-generation EGFR inhibitors, directly impacting target affinity and therapeutic index.
- [1] Zhao F, Lin Z, Wang F, Zhao W, Dong X. Four-membered heterocycles-containing 4-anilino-quinazoline derivatives as epidermal growth factor receptor (EGFR) kinase inhibitors. Bioorg Med Chem Lett. 2013;23(19):5385-8. View Source
